4-Bromophenylacetone
Overview
Description
Scientific Research Applications
4-Bromophenylacetone is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and polymers.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
4-Bromophenylacetone is an organic compound that is primarily used as a building block in organic synthesis Instead, it is used as a precursor in the synthesis of various organic compounds .
Mode of Action
As a chemical reagent, this compound can react with other compounds to form products with specific structures and functions . The bromine atom in the compound makes it electrophilic, allowing it to undergo various reactions such as nucleophilic substitution.
Biochemical Pathways
For example, it can be used to prepare biphenyl-4-yl-acetone by reacting with phenylboronic acid using cesium fluoride as a reagent and palladium phosphine complex as a catalyst .
Result of Action
The primary result of the action of this compound is the formation of new organic compounds. The exact molecular and cellular effects would depend on the specific compounds that are synthesized using this compound as a precursor .
Action Environment
The action of this compound, like other chemical reactions, can be influenced by environmental factors such as temperature, pH, and the presence of catalysts. For example, the reaction of this compound with phenylboronic acid to form biphenyl-4-yl-acetone is facilitated by the presence of a palladium phosphine complex catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromophenylacetone can be synthesized through several methods. One common method involves the bromination of phenylacetone. The reaction typically uses bromine as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like acetic acid and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reagent concentrations. This method enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromophenylacetone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like phenylboronic acid in the presence of a palladium catalyst.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Phenylboronic acid, cesium fluoride, and palladium phosphine complex as a catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an organic solvent.
Major Products Formed
Substitution: Biphenyl-4-yl-acetone.
Oxidation: 4-bromobenzoic acid.
Reduction: 4-bromophenylethanol.
Comparison with Similar Compounds
4-Bromophenylacetone can be compared with other similar compounds such as:
4-Chlorophenylacetone: Similar in structure but with a chlorine atom instead of bromine.
4-Fluorophenylacetone: Contains a fluorine atom, which significantly alters its chemical behavior and reactivity compared to this compound.
Phenylacetone: Lacks any halogen substituent, making it less reactive in substitution reactions but more versatile in other types of organic transformations.
This compound is unique due to the presence of the bromine atom, which imparts specific reactivity and properties that are valuable in various chemical processes .
Properties
IUPAC Name |
1-(4-bromophenyl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMMTXJMIJRUSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352996 | |
Record name | 4-BROMOPHENYLACETONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6186-22-7 | |
Record name | 4-BROMOPHENYLACETONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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